molecular formula C19H17ClN2O2S B2875480 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 863513-56-8

3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2875480
CAS No.: 863513-56-8
M. Wt: 372.87
InChI Key: NICFXVCKCNGKNJ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a derivative of benzamide . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of benzamide derivatives, such as the compound , can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiazole ring, which is planar . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

  • Benzamide derivatives, including compounds similar to 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, have been shown to possess significant antimicrobial properties. Research has highlighted their effectiveness in vitro against various bacterial and fungal strains. Such compounds are characterized by spectral and elemental analysis and exhibit both inter and intra molecular hydrogen bonding, suggesting their potential as antimicrobial agents (Priya et al., 2006).

Synthesis and Structural Analysis

  • The synthesis and characterization of benzamide derivatives, including those similar to the compound , have been extensively studied. These studies include single crystal X-ray crystallographic studies which provide a deeper understanding of their molecular structure. Such research is crucial for developing new pharmaceuticals and understanding the chemical properties of these compounds (Patel et al., 2011).

Potential in Cancer Research

  • Some benzamide derivatives have shown potential in cancer research. Studies have indicated that certain compounds exhibit moderate to excellent anticancer activity against various cancer cell lines. This suggests the possibility of using such compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Applications in Molecular Probes

  • There has been research on the use of certain benzamide derivatives as molecular probes. For example, the enhancement of fluorescence in certain ions by benzamide compounds has been explored, which could be significant in developing new diagnostic tools and research methodologies in biochemistry (Faridbod et al., 2009).

Antioxidant Properties

  • Investigations into the antioxidant properties of benzamide derivatives have also been conducted. These studies involve both experimental and theoretical methods such as X-ray diffraction and DFT calculations. Understanding the antioxidant potential of these compounds could lead to new developments in preventing oxidative stress-related diseases (Demir et al., 2015).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.

Properties

IUPAC Name

3-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17-7-5-13(6-8-17)19-22-16(12-25-19)9-10-21-18(23)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICFXVCKCNGKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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